

# Physical and chemical properties of 4-chloro-2-methylphenyl azide

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## Compound of Interest

Compound Name: *Benzene, 1-azido-4-chloro-2-methyl-*

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## An In-depth Technical Guide on 4-chloro-2-methylphenyl azide

Disclaimer: Direct experimental data for 4-chloro-2-methylphenyl azide is not readily available in the public domain. The following information is based on established principles of organic chemistry and data extrapolated from closely related analogs, such as 4-chlorophenyl azide and other substituted aryl azides. Researchers should exercise extreme caution and verify all properties and procedures experimentally.

## Introduction

4-chloro-2-methylphenyl azide is an aromatic organic azide. Organic azides are a versatile class of compounds widely utilized in organic synthesis, particularly in the realm of click chemistry, for the formation of triazoles, and as precursors to highly reactive nitrene intermediates.<sup>[1]</sup> The presence of the chloro and methyl substituents on the phenyl ring is expected to influence the electronic properties and reactivity of the azide functional group. This guide provides a comprehensive overview of the predicted physical and chemical properties, a putative synthesis protocol, and expected reactivity of 4-chloro-2-methylphenyl azide, intended for researchers, scientists, and drug development professionals.

## Predicted Physical and Chemical Properties

The physical and chemical properties of 4-chloro-2-methylphenyl azide have been estimated based on known data for structurally similar compounds. All researchers must handle this compound with extreme caution, assuming it to be potentially explosive and toxic.[\[2\]](#)[\[3\]](#)

Property	Predicted Value	Notes
Molecular Formula	C7H6ClN3	-
Molecular Weight	167.60 g/mol	-
Appearance	Pale yellow to brown oil or solid	Based on analogs like phenyl azide. <a href="#">[4]</a>
Melting Point	Not available	Likely a low-melting solid.
Boiling Point	Not available	Purification by distillation is strongly discouraged due to the explosive nature of organic azides. <a href="#">[3]</a>
Solubility	Insoluble in water; Soluble in organic solvents (e.g., diethyl ether, ethanol, acetone)	Typical for aryl azides. <a href="#">[5]</a>
Stability	Potentially explosive. Sensitive to heat, shock, and light. <a href="#">[1]</a> <a href="#">[2]</a>	The C/N ratio is >1, suggesting it might be isolable, but caution is paramount. <a href="#">[2]</a>

## Predicted Spectroscopic Data

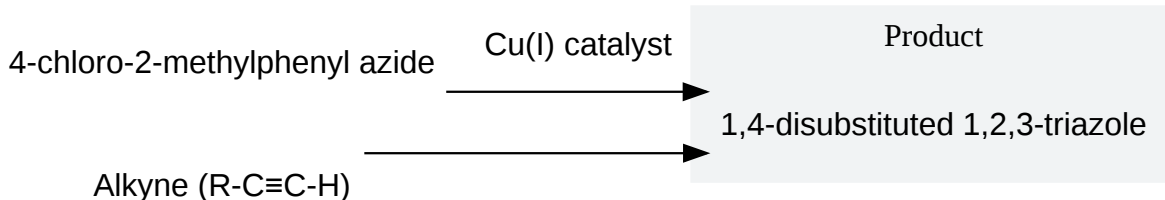
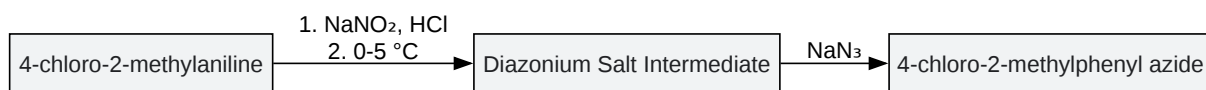
The following table summarizes the expected spectroscopic characteristics for 4-chloro-2-methylphenyl azide, which are crucial for its identification and characterization.

Spectroscopy	Expected Features
$^1\text{H}$ NMR	Aromatic protons (3H) in the range of $\delta$ 7.0-7.5 ppm. Methyl protons (3H) as a singlet around $\delta$ 2.2-2.4 ppm.
$^{13}\text{C}$ NMR	Aromatic carbons in the range of $\delta$ 120-145 ppm. Methyl carbon around $\delta$ 15-20 ppm.
IR Spectroscopy	Strong, characteristic azide ( $\text{N}_3$ ) stretch at approximately $2100\text{-}2150\text{ cm}^{-1}$ . C-H stretching and aromatic C=C bending frequencies.
Mass Spectrometry	Molecular ion peak ( $\text{M}^+$ ) at $m/z$ 167/169 (due to $^{35}\text{Cl}/^{37}\text{Cl}$ isotopes). A prominent peak corresponding to the loss of $\text{N}_2$ ( $\text{M}^+ - 28$ ).

## Synthesis Protocol

The synthesis of 4-chloro-2-methylphenyl azide can be approached via the diazotization of the corresponding aniline, a common method for preparing aryl azides.[6][7]

## General Synthesis of Aryl Azides from Anilines



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